molecular formula C17H15N3O3 B7358101 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one

Katalognummer B7358101
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: KRGBXOMJGIBRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, also known as DQBQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DQBQ is a quinazoline derivative that has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. Additionally, this compound has been shown to bind to the DNA-binding site of topoisomerases, thereby preventing the cleavage and religation of DNA strands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and topoisomerases. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent inhibitory activity against enzymes and receptors, and its potential applications in various fields of research. However, this compound also has some limitations, including its relatively high cost and limited availability, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, including its potential applications in the development of novel anticancer drugs, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, and its potential as a tool for studying the mechanisms of enzyme and receptor activity. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and toxicity in vivo.

Synthesemethoden

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)aniline with 2-chloro-3-formylquinazoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable option for large-scale synthesis.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against several enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. These inhibitory activities make this compound a potential candidate for the development of novel anticancer drugs.

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16-12-3-1-2-4-13(12)19-17(20-16)18-10-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9H,7-8,10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGBXOMJGIBRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.